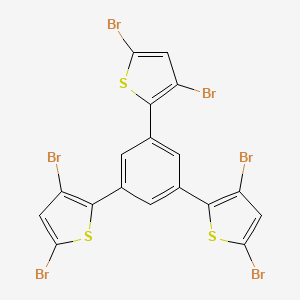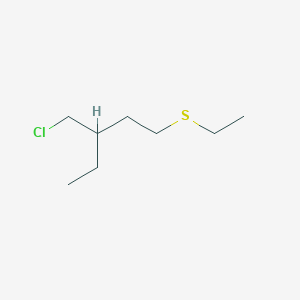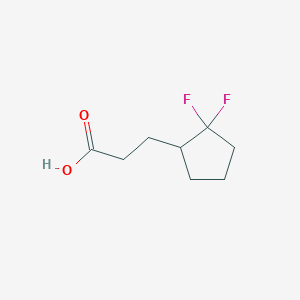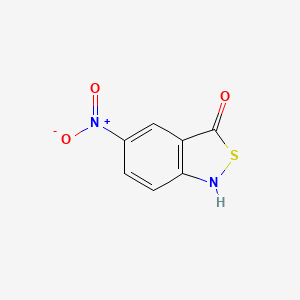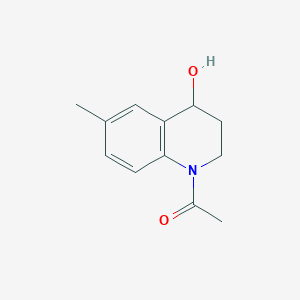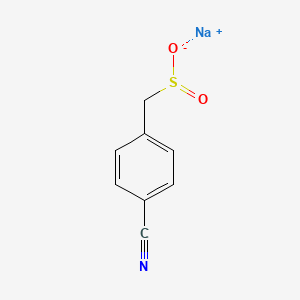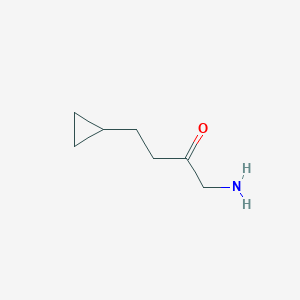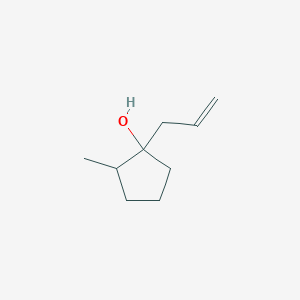
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O It is a cyclopentane derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentanone
Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane
Substitution: 2-Methyl-1-(prop-2-en-1-yl)cyclopentyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-cyclopenten-1-one
- 2-Methyl-2-propen-1-ol
- 2-Methyl-1-propenylcyclopentane
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a prop-2-en-1-yl group on the cyclopentane ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-6-9(10)7-4-5-8(9)2/h3,8,10H,1,4-7H2,2H3 |
InChI-Schlüssel |
HLIRWNMOSGOEGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
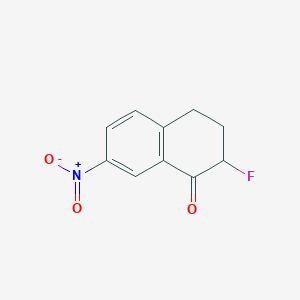
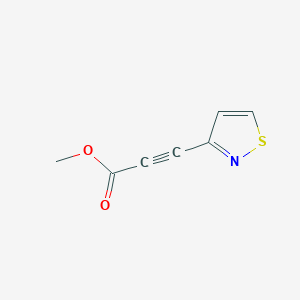
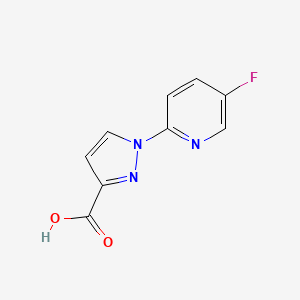
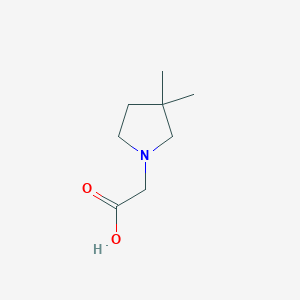
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
